molecular formula C11H16N2O B11803165 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine

2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11803165
M. Wt: 192.26 g/mol
InChI Key: YEWWMCWMUIPHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-5-(pyrrolidin-2-yl)pyridine with methoxy reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the pyridine ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Similar in structure but lacks the methyl and pyrrolidinyl groups.

    3-Methylpyridine: Contains a methyl group but lacks the methoxy and pyrrolidinyl groups.

    Pyrrolidine: A simple pyrrolidine ring without the pyridine core.

Uniqueness

2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxy, methyl, and pyrrolidinyl groups allows for diverse interactions and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-3-methyl-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7,10,12H,3-5H2,1-2H3

InChI Key

YEWWMCWMUIPHBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.